molecular formula C19H14O4 B5755206 2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate

2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate

Cat. No.: B5755206
M. Wt: 306.3 g/mol
InChI Key: STOJSDLRUBDKEF-LFIBNONCSA-N
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Description

2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Properties

IUPAC Name

[2-[(E)-(2-oxo-5-phenylfuran-3-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-13(20)22-17-10-6-5-9-15(17)11-16-12-18(23-19(16)21)14-7-3-2-4-8-14/h2-12H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOJSDLRUBDKEF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate typically involves the condensation of 2-oxo-5-phenylfuran-3(2H)-ylidene with phenyl acetate under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. Common reagents used in this synthesis include acetic anhydride and phenol derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavorings due to its aromatic properties.

Mechanism of Action

The mechanism by which 2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate exerts its effects involves interactions with various molecular targets. The furan ring and phenyl groups allow the compound to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but lacks the furan ring.

    Methyl benzoate: Contains a benzene ring and ester group but differs in the structure of the aromatic ring.

    Phenyl acetate: Similar in structure but lacks the furan ring.

Uniqueness

The uniqueness of 2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate lies in its combination of the furan ring, phenyl group, and acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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